2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE
Overview
Description
2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a benzodiazole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like triethylamine and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
Uniqueness
What sets 2-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE apart is its combination of a phthalazinone core with a benzodiazole moiety
Properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-19-8-4-5-9-20(19)25(33)31(28-17)16-24(32)26-18-10-11-22-21(14-18)27-23(29(22)2)15-30-12-6-3-7-13-30/h4-5,8-11,14H,3,6-7,12-13,15-16H2,1-2H3,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIFTCLUFZPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC4=C(C=C3)N(C(=N4)CN5CCCCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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